(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide
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Overview
Description
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is an organic compound characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carboxamide group. One common method involves the reaction of 3,4-difluorophenylacetic acid with a cyclopropanating agent such as diazomethane under controlled conditions to form the cyclopropane ring. The resulting intermediate is then treated with an amine, such as ammonia or a primary amine, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the carboxamide group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide: A stereoisomer with similar structural features but different stereochemistry.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Lacks the carboxamide group but retains the cyclopropane and difluorophenyl moieties.
2-(3,4-Difluorophenyl)cyclopropanecarboxylate esters:
Uniqueness
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is unique due to its specific stereochemistry and the presence of both the cyclopropane ring and the carboxamide group
Properties
Molecular Formula |
C10H9F2NO |
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Molecular Weight |
197.18 g/mol |
IUPAC Name |
(1S,2S)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9F2NO/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14)/t6-,7+/m1/s1 |
InChI Key |
PYEJQVYISBUGDU-RQJHMYQMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)N)C2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1C(C1C(=O)N)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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